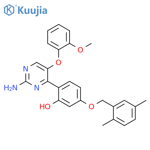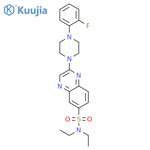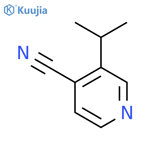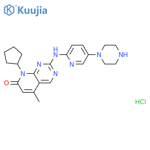Dihidroisocinolina
Dihydroisoquinolines are a class of heterocyclic compounds characterized by the presence of a six-membered nitrogen-containing ring with a double bond in the 1,4 position and an additional five-membered ring fused to it. These molecules exhibit diverse chemical properties and are of significant interest in various fields due to their potential applications.
Structurally, dihydroisoquinolines typically consist of a six-membered isoquinoline nucleus with an exo-double bond between C-3 and C-4 and a substituent at the 1-position or other positions. The nitrogen atom in the ring confers basicity and can participate in various functional group transformations.
In medicinal chemistry, dihydroisoquinolines are explored as potential drugs for treating neurological disorders such as Parkinson’s disease due to their ability to cross the blood-brain barrier. Additionally, these compounds have shown promise in the treatment of inflammatory diseases and cancer therapy due to their antioxidant properties and ability to modulate cellular signaling pathways.
Dihydroisoquinolines also find applications in organic synthesis as versatile building blocks for constructing complex molecules through various functionalization reactions. Their structural flexibility allows them to be tailored for specific biological or chemical purposes, making them valuable tools in both academic research and industrial development.

| Estrutura | Nome químico | CAS | MF |
|---|---|---|---|
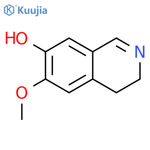 |
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline (~90% by HPLC) | 4602-73-7 | C10H11NO2 |
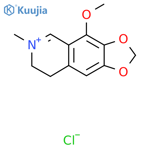 |
Cotarnine Chloride | 10018-19-6 | C12H14ClNO3 |
 |
Isoquinoline,7-fluoro-3,4-dihydro-1-methyl- | 269402-41-7 | C10H10FN |
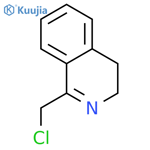 |
1-(chloromethyl)-3,4-dihydroisoquinoline | 36177-79-4 | C10H10ClN |
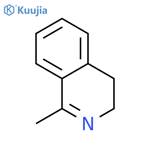 |
1-methyl-3,4-dihydroisoquinoline hydrochloride | 26210-39-9 | C10H12ClN |
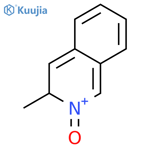 |
Isoquinoline,3-methyl-, 2-oxide | 14548-00-6 | C10H9NO |
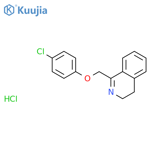 |
Isoquinoline,1-[(4-chlorophenoxy)methyl]-3,4-dihydro-, hydrochloride (1:1) | 10500-82-0 | C16H15Cl2NO |
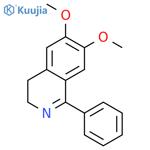 |
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline | 10172-39-1 | C17H17NO2 |
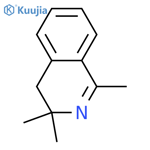 |
1,3,3-Trimethyl-3,4-dihydroisoquinoline | 79023-51-1 | C12H15N |
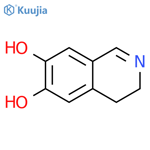 |
3,4-Dihydroisoquinoline-6,7-diol | 4602-83-9 | C9H9NO2 |
Literatura Relacionada
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
Fornecedores recomendados
-
钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
atkchemicaFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados

